molecular formula C6H10O2 B132449 Ethyl cyclopropanecarboxylate CAS No. 4606-07-9

Ethyl cyclopropanecarboxylate

Cat. No. B132449
CAS RN: 4606-07-9
M. Wt: 114.14 g/mol
InChI Key: LDDOSDVZPSGLFZ-UHFFFAOYSA-N
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Description

Ethyl cyclopropanecarboxylate derivatives are a class of compounds that have been studied for their various applications in organic synthesis and biological systems. These compounds are characterized by a three-membered cyclopropane ring attached to a carboxylate ester group. The research on these compounds spans from their role in plant hormone biosynthesis to their use in polymerization reactions and the synthesis of cyclopropane ester derivatives .

Synthesis Analysis

The synthesis of ethyl cyclopropanecarboxylate derivatives can be achieved through various methods. One approach involves the cycloalkylation of dimethyl malonate with epichlorohydrin followed by Hofmann rearrangement, which has been used to prepare optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid . Another method includes the cyclopropanation of ethyl 2-(3,4-dimethoxyphenyl)-3-fluoroacrylate followed by Curtius rearrangement to produce 2-fluoro-1-aminocyclopropane-1-carboxylic acid . Additionally, ethyl 1-nitrocyclopropanecarboxylates can be formed using a catalytic amount of rhodium(II) acetate in the reaction between alkenes and ethyl nitrodiazoacetate .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their reactivity and biological activity. For instance, the crystal structure of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the biosynthesis of ethylene, reveals that despite low sequence identity with aspartate aminotransferase, the overall folds and active sites are very similar, which is significant for understanding its catalytic mechanism .

Chemical Reactions Analysis

Ethyl cyclopropanecarboxylate derivatives are involved in various chemical reactions. For example, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) can initiate cationic polymerization of N-vinylcarbazole and diradical polymerization of acrylonitrile, with the reactions showing different kinetics and molecular weight distributions . The stereospecific conversion of 1-amino-2-ethylcyclopropanecarboxylic acid (AEC) to 1-butene by plant tissues also highlights the importance of molecular configuration in enzymatic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl cyclopropanecarboxylate derivatives are influenced by their molecular structure. The presence of substituents on the cyclopropane ring can affect the reactivity and selectivity of these compounds in chemical reactions. For instance, the stereospecificity of the enzyme that converts ACC to ethylene is influenced by the configuration of the amino, carboxyl, and pro-(S) methylene groups . The polymerization reactions initiated by ECMC demonstrate how the molecular weight distribution of the resulting polymer can be influenced by factors such as temperature, monomer concentration, and solvent polarity .

Scientific Research Applications

Spectroscopy and Structural Analysis

  • NMR Spectroscopy : Ethyl trans-2-substituted cyclopropanecarboxylates have been analyzed using 13CFT NMR spectroscopy. The study provided insights into substituent effects by comparing the chemical shifts with those of saturated and unsaturated compounds, leading to a better understanding of these molecules (Kusuyama & Ikeda, 1977).

Bioorganic Chemistry and Medicinal Applications

  • Biological Evaluation : Derivatives of ethyl cyclopropanecarboxylate have been synthesized and evaluated for their biological activities, including inhibition of enzymes like carbonic anhydrase and acetylcholinesterase. Such studies are significant for drug discovery, especially for treating diseases like Alzheimer's (Boztaş et al., 2019).

Polymer Chemistry

  • Diradical Polymerization : Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate has been used to initiate the diradical polymerization of acrylonitrile, highlighting its potential in developing new polymeric materials (Li et al., 1991).
  • Cationic Polymerization : This compound also initiates cationic polymerization of N-vinylcarbazole, offering insights into the mechanism of polymer formation and the influence of factors like temperature and solvent polarity (Li et al., 1992).

Plant Biology and Ethylene Biosynthesis

  • Ethylene Biosynthesis : Studies have been conducted on the analysis of metabolites and enzyme activities in ethylene biosynthesis, where ethyl cyclopropanecarboxylate derivatives are relevant (Bulens et al., 2011).

Organic Synthesis and Chemical Reactions

  • Synthesis of Lignan Conjugates : Ethyl cyclopropanecarboxylate derivatives have been synthesized and studied for their antimicrobial and antioxidant properties, demonstrating their potential in organic synthesis and pharmacology (Raghavendra et al., 2016).
  • Oxidative Scission Studies : The reaction behavior of ethyl cyclopropanecarboxylate derivatives under electron impact has been studied, providing valuable information for understanding the mass-spectrometric properties of these compounds (Kadentsev et al., 1979).

Safety And Hazards

Ethyl cyclopropanecarboxylate is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While the specific future directions for Ethyl cyclopropanecarboxylate are not explicitly mentioned in the retrieved sources, its use as a reagent in the addition of cyclopropane and as an annulation reagent for the conversion of aromatics to 2-methylindanones under Friedel-Crafts conditions suggests potential applications in organic synthesis and the development of new synthetic methodologies .

properties

IUPAC Name

ethyl cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDOSDVZPSGLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196704
Record name Ethyl cyclopropanecarboxylate
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cyclopropanecarboxylate

CAS RN

4606-07-9
Record name Ethyl cyclopropanecarboxylate
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Record name Ethyl cyclopropanecarboxylate
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Record name Ethyl cyclopropanecarboxylate
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Record name Ethyl cyclopropanecarboxylate
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Record name Ethyl cyclopropanecarboxylate
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Record name Ethyl cyclopropanecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
HW Pinnick, YH Chang, SC Foster… - The Journal of Organic …, 1980 - ACS Publications
… In conclusion, the base-catalyzed condensation of ethyl cyclopropanecarboxylate allows simple entry intotricyclopropyl compounds. The difficulty in generating the anion of cyclopropyl …
Number of citations: 37 pubs.acs.org
SC Bunce, RA Kent - Organic Preparations and Procedures …, 1974 - Taylor & Francis
… Ethyl cyclopropanecarboxylate. - A solution of sodium ethoxide was prepared by addition of … , to leave a residue of crude ethyl cyclopropanecarboxylate containing sane ethanol. This …
Number of citations: 3 www.tandfonline.com
GM Lampman, DA Horne… - Journal of Chemical and …, 1969 - ACS Publications
… Ethyl cyclopropanecarboxylate and cyclopropanecarbonitrile were prepared from ethyl 4-… Cyclopropanecarboxylic acid was prepared by hydrolysis of ethyl cyclopropanecarboxylate. …
Number of citations: 22 pubs.acs.org
HW Pinnick, SP Brown, EA McLean… - The Journal of Organic …, 1981 - ACS Publications
… Ethyl cyclopropanecarboxylate reacts with an excess of aluminum chloride in refluxing benzene to give a 93% isolated yield of 2-methyl-l-indanone (eq 1). … Examination of the …
Number of citations: 38 pubs.acs.org
M Smith - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… catalysed or photochemical decomposition of ethyl diazoacetate produces ethoxycarbonylcarbene, which reacts with olefins giving the corresponding ethyl …
Number of citations: 1 www.sciencedirect.com
LEEI SMITH, JS SHOWELL - The Journal of Organic Chemistry, 1952 - ACS Publications
… Ethyl cyclopropanecarboxylate (15 g., 0.11 mole) was added, quickly and with stirring, to a suspension of sodium powder (23 g., 1 mole) in ether (300 cc.); the mixture was stirred for …
Number of citations: 10 pubs.acs.org
LI Smith, ER Rogier - Journal of the American Chemical Society, 1951 - ACS Publications
Cyclopropanecarboxylic Acid Chloride.—The acid (51 g.) was added slowly (one hour) and with stirring to purified thionyl chloride9 (84 g.). The solution was warmed (60-70) and stirred …
Number of citations: 30 pubs.acs.org
MS Dappen, R Pellicciari, B Natalini… - Journal of medicinal …, 1991 - ACS Publications
A series of cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5) were synthesized and their biological activity was assessed as competitive antagonists for the Ñ…
Number of citations: 66 pubs.acs.org
H Yarahmadi, M Ghashang… - Organic Preparations …, 2022 - Taylor & Francis
… In summary, herein is reported a convenient three-component reaction of ethyl cyclopropanecarboxylate, aniline derivatives and aromatic aldehydes for the synthesis of new ethyl …
Number of citations: 2 www.tandfonline.com
SG Rull, A Olmos, PJ Pérez - Beilstein Journal of Organic …, 2019 - beilstein-journals.org
… Ethyl cyclopropanecarboxylate has been prepared in several ways, alternative to the direct carbene addition to ethylene (Scheme 2b): ring contraction of 2-halocyclobutanone [5], …
Number of citations: 7 www.beilstein-journals.org

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